molecular formula C22H28INO5 B12766082 N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha) CAS No. 120021-24-1

N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha)

Cat. No.: B12766082
CAS No.: 120021-24-1
M. Wt: 513.4 g/mol
InChI Key: ANXDBALJIGZCGD-DWBMBBFHSA-M
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Description

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a hydroxy group, and an iodide ion, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) typically involves multiple steps, starting from basic organic precursors. One common synthetic route includes the methylation of xylopinine followed by hydroxylation and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the methylation step might use methyl iodide in the presence of a base like potassium carbonate, while the hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodide ion or to convert the hydroxy group to a hydrogen atom.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl (±)-13-alpha-ketoxylopinine, while substitution could produce N-Methyl (±)-13-alpha-hydroxyxylopinine chloride.

Scientific Research Applications

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) can be compared with other similar compounds, such as:

    N-Methyl-13-alpha-hydroxyxylopinine chloride: Similar in structure but with a chloride ion instead of an iodide ion.

    N-Methyl-13-alpha-hydroxyxylopinine bromide: Contains a bromide ion, which may alter its chemical reactivity and biological activity.

The uniqueness of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

120021-24-1

Molecular Formula

C22H28INO5

Molecular Weight

513.4 g/mol

IUPAC Name

(13R,13aS)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide

InChI

InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m0./s1

InChI Key

ANXDBALJIGZCGD-DWBMBBFHSA-M

Isomeric SMILES

C[N+]12CCC3=CC(=C(C=C3[C@H]1[C@@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-]

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-]

Origin of Product

United States

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